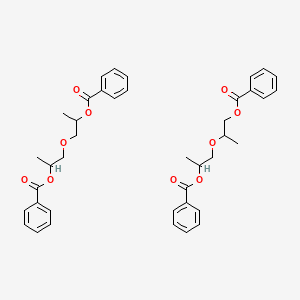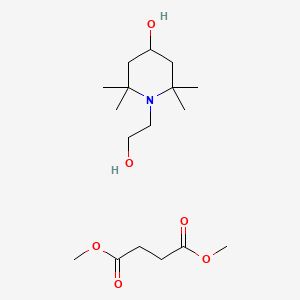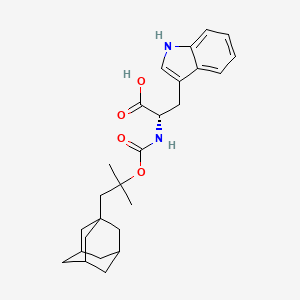
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide is a complex chemical compound that features tungsten in a +2 oxidation state. This compound is notable for its unique structure, which includes trihydrate and hydroxysilanoylolate groups. Tungsten compounds are known for their high melting points, density, and strength, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide typically involves the reaction of tungsten precursors with silanol and hydroxide sources under controlled conditions. One common method is the hydrothermal reaction, where tungsten oxide nanoparticles are introduced onto layered double-hydroxide nanosheets . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable methods such as sol-gel processes. These methods allow for the production of significant quantities of the compound, which can then be used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tungsten.
Reduction: It can be reduced to lower oxidation states or elemental tungsten.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield tungsten trioxide, while reduction could produce elemental tungsten. Substitution reactions can result in various tungsten complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions, enhancing the efficiency of the process . In biological applications, it may interact with cellular components, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tungsten trioxide (WO3): Known for its catalytic and photocatalytic properties.
Molybdenum trioxide (MoO3): Similar in structure and reactivity, used in various catalytic applications.
Tungsten disulfide (WS2): Used in lubrication and as a catalyst in electrochemical applications.
Uniqueness
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide is unique due to its specific combination of tungsten in a +2 oxidation state with trihydrate and hydroxysilanoylolate groups. This unique structure imparts distinct properties, making it valuable in specialized applications where other tungsten compounds may not be as effective.
Eigenschaften
IUPAC Name |
hydroxy-oxido-oxosilane;tungsten(2+);hydroxide;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3Si.4H2O.W/c1-4(2)3;;;;;/h1H;4*1H2;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFEAFFAQFPFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[OH-].O[Si](=O)[O-].[W+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O7SiW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)


![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)



![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)

